molecular formula C24H22N2O4 B2569722 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide CAS No. 922556-60-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide

Cat. No.: B2569722
CAS No.: 922556-60-3
M. Wt: 402.45
InChI Key: BTLGZQIQPBFCMR-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects on cancer cell lines, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4

This structure features a benzo[d][1,3]dioxole moiety and a dihydrobenzo[cd]indole component, which are known for their biological significance.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit antitumor properties. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may interfere with key cellular processes that promote cancer cell growth.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
  • Targeting EGFR : Some derivatives have shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Anticancer Activity

A study investigated the anticancer properties of related compounds and provided insights into the biological activity of similar structures. The findings are summarized in Table 1 below.

CompoundCell LineIC50 (µM)Mechanism
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38EGFR inhibition
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54Apoptosis induction
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52Cell cycle arrest

Source:

This study demonstrated that several derivatives exhibited significant cytotoxic effects against various cancer cell lines while showing minimal toxicity towards normal cells (IC50 > 150 µM).

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to specific targets involved in cancer progression. These studies suggest that the compound has a high affinity for proteins involved in cell cycle regulation and apoptosis pathways.

Study on Dihydroindole Derivatives

In a relevant study focusing on dihydroindole derivatives similar to our compound, researchers found that these compounds acted as inhibitors of cyclin-dependent kinases (Cdks), which are critical regulators of cell cycle progression. The study highlighted:

  • Cytotoxicity : Derivatives showed selective cytotoxicity towards cancer cells compared to normal cells.
  • Mechanistic Insights : The inhibition of Cdks led to G1 phase arrest in cancer cells.

Source:

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-2-3-11-26-19-9-8-18(16-5-4-6-17(23(16)19)24(26)28)25-22(27)13-15-7-10-20-21(12-15)30-14-29-20/h4-10,12H,2-3,11,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLGZQIQPBFCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC5=C(C=C4)OCO5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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